molecular formula C13H19BrN2 B1411969 N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine CAS No. 1713935-46-6

N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine

Cat. No.: B1411969
CAS No.: 1713935-46-6
M. Wt: 283.21 g/mol
InChI Key: RTJDOVJYERUTHH-UHFFFAOYSA-N
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Description

N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine is an organic compound that features a cyclopropane ring, a butyl chain, and a bromopyridine moiety

Scientific Research Applications

N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine has several scientific research applications:

Future Directions

The future directions of research and development would depend on the specific properties and potential applications of the compound. Similar compounds are often used in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and cyclopropanation reactions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity. The compound may also act as an inhibitor or modulator of certain enzymes or receptors, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromopyridin-3-yl)methyl]propan-2-amine
  • N-[(5-bromopyridin-3-yl)methyl]ethanamine
  • N-[(5-bromopyridin-3-yl)methyl]-2-methoxyethanamine

Uniqueness

N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of novel compounds with enhanced biological activity and stability .

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-2-3-6-16(13-4-5-13)10-11-7-12(14)9-15-8-11/h7-9,13H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJDOVJYERUTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC(=CN=C1)Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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